

YF135: A Technical Guide to its Role in Attenuating pERK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YF135	
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This technical guide provides an in-depth analysis of **YF135**, a first-in-class reversible-covalent Proteolysis Targeting Chimera (PROTAC), and its mechanism of action in attenuating phosphorylated ERK (pERK) signaling. This document outlines the core mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the involved pathways and processes.

Core Mechanism of Action

YF135 is an innovative PROTAC designed to selectively target and induce the degradation of the oncogenic KRAS(G12C) mutant protein.[1][2] The primary mechanism of **YF135** involves its ability to form a ternary complex by simultaneously and covalently binding to both KRAS(G12C) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity, induced by **YF135**, facilitates the ubiquitination of KRAS(G12C) by the VHL E3 ligase, marking it for degradation by the proteasome.[1]

The degradation of KRAS(G12C), a key upstream activator of the MAPK/ERK pathway, leads to a significant reduction in the phosphorylation of ERK.[1] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that, when hyperactivated by mutations such as KRAS(G12C), promotes cancer cell proliferation and survival. By eliminating the KRAS(G12C) protein, **YF135** effectively shuts down this oncogenic signaling, resulting in the attenuation of pERK levels and subsequent inhibition of cancer cell growth.[1][2]



Quantitative Data Summary

The efficacy of **YF135** in degrading KRAS(G12C) and inhibiting cell proliferation has been quantified in various studies. The following tables summarize the key in vitro data for **YF135** in the KRAS(G12C)-mutant non-small cell lung cancer cell lines, H358 and H23.

Table 1: In Vitro Efficacy of YF135

Cell Line	Target	Parameter	Value
H358	KRAS(G12C) Degradation	DC50	3.61 μM[1]
H23	KRAS(G12C) Degradation	DC50	4.53 μM[1]
H358	pERK Inhibition	DC50	1.68 μM[1]
H23	pERK Inhibition	DC50	1.44 µM[1]
H358	Cell Proliferation	IC50	153.9 nM[1]
H23	Cell Proliferation	IC50	243.9 nM[1]

Table 2: Time and Dose-Dependent Effects of YF135 on KRAS(G12C) and pERK Levels

Cell Line	Treatment	Duration	Effect
H358 & H23	3 μM YF135	0-36 hours	Time-dependent decrease in KRAS(G12C) and pERK levels[1]
H358 & H23	0-10 μM YF135	24 hours	Dose-dependent decrease in KRAS(G12C) and pERK levels[1]

Signaling Pathway and Mechanism Diagrams

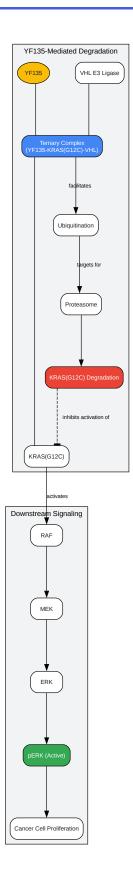






To visually represent the mechanism of action of **YF135**, the following diagrams have been generated using the DOT language.









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- To cite this document: BenchChem. [YF135: A Technical Guide to its Role in Attenuating pERK Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402144#role-of-yf135-in-attenuating-perk-signaling]

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